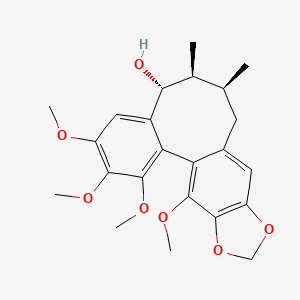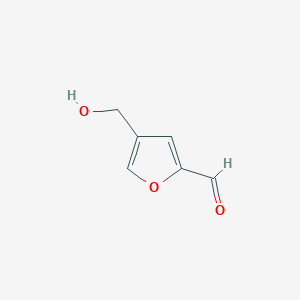
4-Amino-5-methylamino-2',7'-difluorescein
説明
4-Amino-5-methylamino-2’,7’-difluorescein, also known as DAF-FM, is a reagent used to detect and quantify low concentrations of nitric oxide (NO). It is essentially nonfluorescent until it reacts with NO to form a fluorescent benzotriazole .
Synthesis Analysis
DAF-FM is a lyophilized product that should be dissolved using DMSO and then added to an aqueous buffer to create a working solution . It is cell permeant and passively diffuses across cellular membranes. Once inside the cell, it is converted to a cell-impermeant form .Molecular Structure Analysis
The empirical formula of DAF-FM is C21H14F2N2O5 and it has a molecular weight of 412.34 .Chemical Reactions Analysis
DAF-FM is nonfluorescent until it reacts with NO to form a fluorescent benzotriazole . The fluorescence can be detected by any instrument that can detect fluorescein, including flow cytometers, microscopes, fluorescent microplate readers, and fluorometers .Physical And Chemical Properties Analysis
The fluorescence quantum yield of DAF-FM is approximately 0.005, but increases about 160-fold, to approximately 0.81, after reacting with NO . The spectra of the NO adduct of DAF-FM are independent of pH above pH 5.5 .科学的研究の応用
Detection and Quantification of Nitric Oxide (NO)
DAF-FM is used to detect and quantify low concentrations of nitric oxide (NO). It is essentially nonfluorescent until it reacts with NO to form a fluorescent benzotriazole .
Assessment of NO Production in Transaldolase-Deficient Lymphoblasts
DAF-FM has been used in the assessment of NO production in transaldolase-deficient lymphoblasts by flow cytometry .
Detection of NO Accumulation in Embryonic Cortical Neurons
DAF-FM has been used to detect NO accumulation in embryonic cortical neurons following neurotrophin stimulation .
In Vivo Imaging of NO in Zebrafish
DAF-FM has been used for in vivo imaging of NO in zebrafish .
Intravital Microscopic Detection of NO Generation Associated with Angiogenesis in Mice
DAF-FM has been used for intravital microscopic detection of NO generation associated with angiogenesis in mice .
Quantitation of ATP-Induced NO Release in Rabbit Platelets
DAF-FM has been used for the quantitation of ATP-induced NO release in rabbit platelets .
Visualization of Nitric Oxide (NO) in Root Sections of Wheat Seedlings
DAF-FM has been used in the visualization of nitric oxide (NO) in root sections of wheat seedlings .
Labeling of Neural Crest (NC) Cells
DAF-FM has also been used to label neural crest (NC) cells .
Each of these applications demonstrates the versatility and utility of DAF-FM in various scientific research contexts. It’s a highly sensitive, photo-stable fluorescent probe for the detection of nitric oxide (NO), making it a valuable tool in these diverse areas of study .
作用機序
Target of Action
The primary target of 4-Amino-5-methylamino-2’,7’-difluorescein is nitric oxide (NO) within cells . Nitric oxide is a critical signaling molecule in the body that helps with various physiological and pathological processes.
Mode of Action
4-Amino-5-methylamino-2’,7’-difluorescein is essentially nonfluorescent until it reacts with nitric oxide to form a fluorescent benzotriazole . This reaction allows the detection and quantification of low concentrations of nitric oxide in cells .
Biochemical Pathways
The interaction of 4-Amino-5-methylamino-2’,7’-difluorescein with nitric oxide affects the nitric oxide signaling pathway. The resulting fluorescent benzotriazole can be detected, allowing for the visualization and quantification of nitric oxide production in cells .
Pharmacokinetics
4-Amino-5-methylamino-2’,7’-difluorescein diacetate, a cell-permeant form of the compound, passively diffuses across cellular membranes . Once inside the cell, it is converted to a cell-impermeant form by non-specific esterases . This property impacts the bioavailability of the compound within cells.
Result of Action
The result of the action of 4-Amino-5-methylamino-2’,7’-difluorescein is the formation of a fluorescent benzotriazole when it reacts with nitric oxide . This fluorescence can be detected by any instrument that can detect fluorescein, including flow cytometers, microscopes, fluorescent microplate readers, and fluorometers .
Action Environment
The action of 4-Amino-5-methylamino-2’,7’-difluorescein can be influenced by environmental factors. For instance, buffers containing bovine serum albumin (BSA) and phenol red may affect the fluorescence and should be used with caution . Furthermore, the fluorescence quantum yield of the compound increases significantly after reacting with nitric oxide .
将来の方向性
DAF-FM is a more sensitive reagent for NO than is DAF-2 (NO detection limit for DAF-FM is approximately 3 nM versus approximately 5 nM for DAF-2) . It is widely used in various biological analyses, including the assessment of NO production in transaldolase-deficient lymphoblasts by flow cytometry, detection of NO accumulation in embryonic cortical neurons following neurotrophin stimulation, in vivo imaging of NO in zebrafish, intravital microscopic detection of NO generation associated with angiogenesis in mice, and quantitation of ATP-induced NO release in rabbit platelets . Its use in these and other applications will likely continue to expand in the future.
特性
IUPAC Name |
7-amino-2',7'-difluoro-3',6'-dihydroxy-6-(methylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O5/c1-25-13-3-2-8-18(19(13)24)20(28)30-21(8)9-4-11(22)14(26)6-16(9)29-17-7-15(27)12(23)5-10(17)21/h2-7,25-27H,24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJCILWNOLHJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439837 | |
| Record name | DAF-FM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
254109-20-1 | |
| Record name | DAF-FM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 254109-20-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)





![N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline](/img/no-structure.png)




![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)